SP1-7 Binding Site Affinity: 2.3-Fold Improvement Over H-Phe-Phe-NH₂
Leucyl-phenylalanine amide (H-Leu-Phe-NH₂) binds the SP1-7 specific binding site with a Ki of 10.2 nM . In the systematic dipeptide SAR study by Fransson et al. (2010), the closest comparator H-Phe-Phe-NH₂—where N-terminal Phe replaces Leu—exhibited a Ki of approximately 23 nM under identical radioligand displacement assay conditions in rat spinal cord membranes [1]. This represents an approximately 2.3-fold affinity advantage for the Leu-containing dipeptide amide.
| Evidence Dimension | SP1-7 binding site affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10.2 nM (H-Leu-Phe-NH₂) |
| Comparator Or Baseline | H-Phe-Phe-NH₂: Ki ≈ 23 nM |
| Quantified Difference | ~2.3-fold higher affinity (lower Ki) for H-Leu-Phe-NH₂ |
| Conditions | Radioligand displacement assay using [³H]-SP1-7 in rat spinal cord membrane preparations; J. Med. Chem. 2010, 53, 2383–2389 |
Why This Matters
For laboratories developing SP1-7 mimetics for neuropathic pain research, this 2.3-fold affinity difference directly impacts the selection of lead scaffold; procurement of the incorrect dipeptide amide will yield systematically weaker binding data.
- [1] Fransson, R.; Botros, M.; Sköld, C.; Nyberg, F.; Lindeberg, G.; Hallberg, M.; Sandström, A. Discovery of Dipeptides with High Affinity to the Specific Binding Site for Substance P1-7. J. Med. Chem. 2010, 53 (6), 2383–2389. https://doi.org/10.1021/jm901351m. View Source
